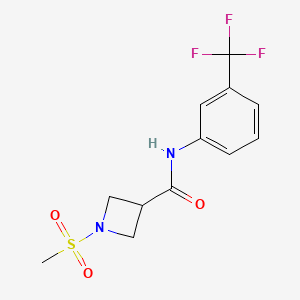

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a synthetic compound belonging to the azetidine class of heterocyclic compounds Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide typically involves the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene. This reaction is one of the most efficient ways to synthesize functionalized azetidines. The reaction conditions often require UV light to initiate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the aza Paternò–Büchi reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions can further improve the scalability of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various azetidine derivatives.

Applications De Recherche Scientifique

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

Azetidine-3-carboxylic acid: A related compound with potential biological applications.

N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide: Similar structure but lacks the methylsulfonyl group.

Uniqueness

1-(methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is unique due to the presence of both the methylsulfonyl and trifluoromethyl groups. These functional groups confer distinct chemical and biological properties, making the compound a valuable tool in various research fields.

Activité Biologique

1-(Methylsulfonyl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide, also known as Siponimod, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various diseases, and relevant research findings.

- Molecular Formula : C29H35F3N2O3

- Molecular Weight : 516.6 g/mol

- IUPAC Name : 1-[[4-[N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid

Siponimod functions primarily as a sphingosine-1-phosphate receptor modulator. It selectively binds to S1P receptors, particularly S1P1 and S1P5, which play crucial roles in lymphocyte trafficking and immune response modulation. By inhibiting the egress of lymphocytes from lymphoid tissues, Siponimod reduces the inflammatory response associated with autoimmune diseases.

Multiple Sclerosis (MS)

Siponimod has been extensively studied for its efficacy in treating secondary progressive multiple sclerosis (SPMS). Clinical trials have demonstrated significant reductions in the rate of disability progression and relapse rates.

- Study Findings :

Other Potential Applications

Research indicates that Siponimod may also exhibit anti-inflammatory effects beneficial for conditions such as:

- Crohn's Disease : Preliminary studies suggest potential efficacy in reducing inflammation markers.

- Psoriasis : Investigations into topical formulations are ongoing to evaluate effectiveness against skin lesions.

Case Studies

-

Phase III EXPAND Trial :

- Participants : 1,651 patients with SPMS.

- Results : Significant reduction in disability progression (21%) and lower annualized relapse rates compared to placebo.

- : Supports the use of Siponimod as a treatment option for SPMS.

-

Open-label Extension Studies :

- Long-term safety and efficacy were evaluated in patients continuing treatment after initial trials.

- Results indicated sustained efficacy and manageable safety profiles over extended periods.

Comparative Efficacy Table

| Compound | Indication | Efficacy (% Reduction in Relapse Rate) | Notable Side Effects |

|---|---|---|---|

| Siponimod | SPMS | 21% | Headache, liver enzyme elevation |

| Fingolimod | Relapsing MS | 52% | Bradycardia, hypertension |

| Ocrelizumab | Primary Progressive MS | 24% | Infusion reactions |

Propriétés

IUPAC Name |

1-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3S/c1-21(19,20)17-6-8(7-17)11(18)16-10-4-2-3-9(5-10)12(13,14)15/h2-5,8H,6-7H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYZBVLDLYTWPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC(C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.